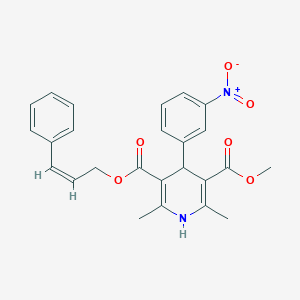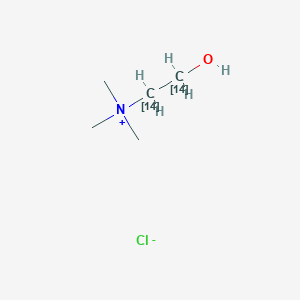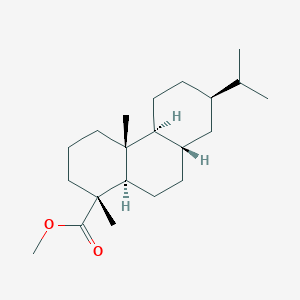
Methyl tetrahydroabietate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl tetrahydroabietate is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a derivative of abietic acid, which is a natural product found in coniferous trees. Methyl tetrahydroabietate has been synthesized using different methods and has been evaluated for its biochemical and physiological effects.
作用机制
The mechanism of action of methyl tetrahydroabietate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
生化和生理效应
Methyl tetrahydroabietate has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. It has also been shown to have a protective effect on the liver and kidneys.
实验室实验的优点和局限性
One of the main advantages of using methyl tetrahydroabietate in lab experiments is its potential use in cancer research. It has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. It is also relatively easy to synthesize and is stable under normal lab conditions. However, one of the limitations of using methyl tetrahydroabietate in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of methyl tetrahydroabietate. One area of research is in the development of new cancer treatments. Methyl tetrahydroabietate has been shown to have anti-tumor properties and could potentially be used in the development of new cancer drugs. Another area of research is in the study of its anti-inflammatory and antioxidant properties. Methyl tetrahydroabietate could potentially be used in the treatment of inflammatory diseases and as an antioxidant. Finally, more research is needed to fully understand the mechanism of action of methyl tetrahydroabietate and its potential uses in scientific research.
Conclusion:
Methyl tetrahydroabietate is a chemical compound that has been studied extensively for its potential use in scientific research. It has been synthesized using different methods and has been evaluated for its biochemical and physiological effects. Studies have shown that it has anti-tumor properties, can reduce inflammation, and act as an antioxidant. While there are limitations to its use in lab experiments, there are several future directions for the study of methyl tetrahydroabietate, including the development of new cancer treatments and the study of its anti-inflammatory and antioxidant properties.
合成方法
Methyl tetrahydroabietate can be synthesized using different methods, including the reduction of abietic acid and the hydrogenation of dehydroabietic acid. The reduction of abietic acid involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The hydrogenation of dehydroabietic acid involves the use of a catalyst such as platinum or palladium. Both methods have been used successfully in the synthesis of methyl tetrahydroabietate.
科学研究应用
Methyl tetrahydroabietate has been studied for its potential use in scientific research. One of the main research applications is in the field of cancer research. Studies have shown that methyl tetrahydroabietate has anti-tumor properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases and as an antioxidant.
属性
CAS 编号 |
19941-28-7 |
|---|---|
产品名称 |
Methyl tetrahydroabietate |
分子式 |
C21H36O2 |
分子量 |
320.5 g/mol |
IUPAC 名称 |
methyl (1R,4aR,4bS,7R,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H36O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h14-18H,6-13H2,1-5H3/t15-,16+,17+,18-,20-,21-/m1/s1 |
InChI 键 |
FJHHBOWEISXQJX-ORAJIYJMSA-N |
手性 SMILES |
CC(C)[C@@H]1CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OC)C |
SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)OC)C |
规范 SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)OC)C |
其他 CAS 编号 |
19941-28-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)
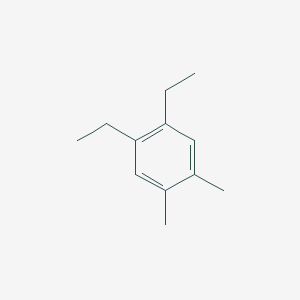
![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)
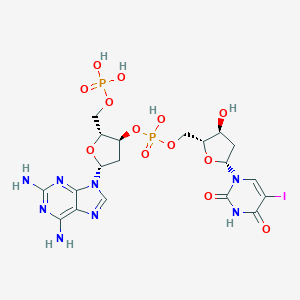

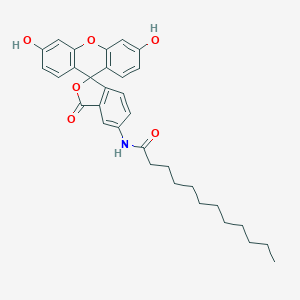
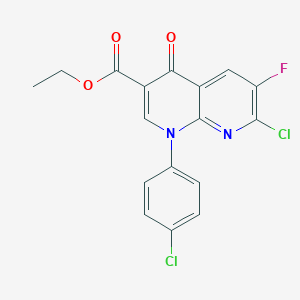

![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)
